molecular formula C13H10BrCl2NO B2490792 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol CAS No. 1232780-77-6

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol

Cat. No.: B2490792
CAS No.: 1232780-77-6
M. Wt: 347.03
InChI Key: KZZWQPZILSSHJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Mode of Action

It’s known that brominated compounds often participate in cross-coupling reactions . In such reactions, the bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds. This suggests that 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol may interact with its targets by undergoing similar reactions.

Biochemical Pathways

Brominated compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

As a result, its impact on bioavailability is currently unknown .

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its reactivity and stability .

Chemical Reactions Analysis

Properties

IUPAC Name

4-bromo-2-[(3,4-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZWQPZILSSHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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